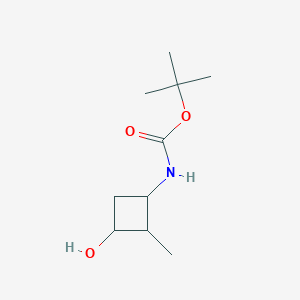

tert-butylN-(3-hydroxy-2-methylcyclobutyl)carbamate

Description

tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate is a carbamate derivative featuring a strained cyclobutane ring substituted with a hydroxyl group at position 3 and a methyl group at position 2. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate |

InChI |

InChI=1S/C10H19NO3/c1-6-7(5-8(6)12)11-9(13)14-10(2,3)4/h6-8,12H,5H2,1-4H3,(H,11,13) |

InChI Key |

STBOUGNAXSXNBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC1O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate typically involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction conditions include the use of an appropriate solvent and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations.

Scientific Research Applications

tert-Butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues by Ring System and Substituents

The following table compares tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate with structurally related carbamates, emphasizing differences in ring size, substituents, and functional groups:

Key Findings from Structural Comparisons

Piperidine and bicyclic analogs exhibit reduced strain but offer conformational rigidity, which may improve binding specificity in drug design .

Methyl Group: The 2-methyl substituent introduces steric hindrance, which could slow enzymatic degradation but may also reduce binding affinity in sterically sensitive targets . Fluorine: Fluorinated analogs (e.g., tert-butyl N-(3-fluorocyclohexyl)carbamate) demonstrate improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Synthetic Considerations: Reductive amination, as described for tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (), is a plausible route for synthesizing the target compound, leveraging the Boc group’s stability under basic conditions . Crystallographic tools like SHELXL and OLEX2 () are critical for resolving stereochemistry in hydroxyl- and methyl-substituted carbamates.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between tert-butyl carbamate and functionalized cyclobutyl precursors. For example:

- Step 1 : React 3-hydroxy-2-methylcyclobutylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydride or triethylamine) to form the carbamate linkage .

- Step 2 : Optimize conditions by controlling temperature (0–25°C), solvent polarity (THF or dichloromethane), and stoichiometric ratios (1:1.2 amine:Boc₂O) to minimize side reactions .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate, and what key structural features do they identify?

- Methodological Answer :

| Technique | Target Features | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Hydroxyl proton (δ 1.5–2.5 ppm), cyclobutyl CH₂ groups (δ 2.8–3.5 ppm), tert-butyl (δ 1.4 ppm) | Assign stereochemistry via coupling constants (e.g., J = 8–12 Hz for cis/trans cyclobutyl protons) . |

| IR Spectroscopy | Carbamate C=O stretch (~1680–1720 cm⁻¹), hydroxyl O-H stretch (~3200–3400 cm⁻¹) | Confirm absence of unreacted amine (N-H stretches absent) . |

| Mass Spectrometry | Molecular ion ([M+H]⁺) matching theoretical mass (e.g., C₁₁H₂₁NO₃: 239.15 g/mol) | Fragmentation patterns identify cyclobutyl ring cleavage . |

Advanced Research Questions

Q. How does the cyclobutyl ring conformation influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The strained cyclobutyl ring increases electrophilicity at the carbamate carbonyl carbon, accelerating nucleophilic attack. Computational modeling (DFT) can predict reactivity:

- Steric Effects : 2-Methyl group hinders axial attack, favoring equatorial substitution .

- Ring Strain : Higher angle strain (cyclobutane ~90° vs. ideal 109.5°) destabilizes transition states, requiring lower activation temperatures (e.g., 40–60°C) for SN2 mechanisms .

Experimental validation: Compare kinetic data (rate constants) for reactions with primary vs. secondary amines .

Q. What strategies resolve contradictions between computational models and experimental crystallography data for this compound?

- Methodological Answer :

- Step 1 : Refine X-ray diffraction data using SHELXL to resolve disorder in the cyclobutyl ring. Compare with DFT-optimized geometries (e.g., Gaussian09).

- Step 2 : Analyze root-mean-square deviations (RMSD) between computational and experimental bond lengths/angles. Adjust force fields (e.g., MMFF94) for strained rings .

- Case Study : Discrepancies in dihedral angles >5° may indicate torsional barriers not captured in simulations. Use QM/MM hybrid methods for accuracy .

Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of derivatives?

- Methodological Answer : Design SAR workflows:

- Variable Groups : Synthesize derivatives with modified hydroxyl (e.g., acetate protection) or methyl (e.g., CF₃ substitution) groups .

- Assays : Test inhibitory activity against target enzymes (e.g., serine hydrolases) via fluorescence-based kinetic assays (IC₀₀ values).

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Example : Derivatives with electron-withdrawing groups at C2 showed 3-fold increased potency in preliminary trials .

Data Contradiction Analysis

Q. Why do NMR spectra of similar carbamates show conflicting coupling constants for cyclobutyl protons?

- Methodological Answer : Discrepancies arise from:

- Dynamic Effects : Ring puckering at room temperature averages coupling constants. Use variable-temperature NMR (−40°C to 25°C) to "freeze" conformers .

- Solvent Polarity : Polar solvents (DMSO-d₆) stabilize hydrogen-bonded networks, altering J-values vs. CDCl₃. Compare datasets across solvents .

Resolution : Assign stereochemistry via NOESY (nuclear Overhauser effect) correlations between methyl and hydroxyl protons .

Crystallography and Conformational Studies

Q. What challenges arise in determining the crystal structure of tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate?

- Methodological Answer :

- Disorder : The tert-butyl group and cyclobutyl ring often exhibit rotational disorder. Use SHELXD for dual-space refinement .

- Hydrogen Bonding : Hydroxyl groups form intermolecular H-bonds, complicating unit cell packing. Collect high-resolution data (d ≤ 0.8 Å) and apply restraints to O-H distances .

- Software Tools : WinGX suite for structure validation; ORTEP-3 for thermal ellipsoid visualization .

Synthetic Methodology Optimization

Q. How can continuous flow reactors improve the synthesis of this compound?

- Methodological Answer :

- Advantages : Enhanced heat/mass transfer reduces reaction time (e.g., from 12 h to 30 min) and improves yield (>90% vs. batch 70%) .

- Parameters : Optimize flow rate (0.5–2 mL/min), residence time, and reagent mixing (T-mixer vs. microchannel) .

- Case Study : A 2-step flow synthesis (amine protection + cyclization) achieved 85% yield with <5% impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.